molecular formula C23H28O B12516747 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 796988-73-3

2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12516747
CAS No.: 796988-73-3
M. Wt: 320.5 g/mol
InChI Key: DLTLJPHIQGOXIB-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C21H26O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1,3-diphenyl-: Another chalcone derivative with similar chemical properties but different biological activities.

    2-Propen-1-one, 1,3-bis[4-(methyl)phenyl]-: A compound with a similar structure but different substituents, leading to variations in reactivity and applications.

Uniqueness

2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activities. The bulky tert-butyl groups can provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets.

This detailed article provides a comprehensive overview of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

796988-73-3

Molecular Formula

C23H28O

Molecular Weight

320.5 g/mol

IUPAC Name

1,3-bis(4-tert-butylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H28O/c1-22(2,3)19-12-7-17(8-13-19)9-16-21(24)18-10-14-20(15-11-18)23(4,5)6/h7-16H,1-6H3

InChI Key

DLTLJPHIQGOXIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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